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Compound of Interest

Compound Name:
(3-Chlorophenyl)(4-

methoxyphenyl)methanone

Cat. No.: B126724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

(3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as 3-chloro-4'-

methoxybenzophenone. Due to the limited availability of a complete, unified experimental

dataset for this specific molecule, this document presents a composite of expected and

reported spectral data based on closely related analogs. This guide is intended to serve as a

valuable resource for the characterization and analysis of this and similar compounds.

Chemical Structure and Properties
IUPAC Name: (3-Chlorophenyl)(4-methoxyphenyl)methanone

Synonyms: 3-Chloro-4'-methoxybenzophenone

CAS Number: 13389-51-0

Molecular Formula: C₁₄H₁₁ClO₂

Molecular Weight: 246.69 g/mol
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The following tables summarize the anticipated spectroscopic data for (3-Chlorophenyl)(4-
methoxyphenyl)methanone. This data is compiled from spectral information of closely related

analogs and predictive tools.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Chemical Shift (δ)
(ppm)

Multiplicity Integration
Assignment
(Tentative)

~7.7-7.8 m 2H

Aromatic H (ortho to

C=O in 4-

methoxyphenyl ring)

~7.3-7.6 m 4H
Aromatic H (3-

chlorophenyl ring)

~6.9-7.0 m 2H

Aromatic H (meta to

C=O in 4-

methoxyphenyl ring)

~3.8 s 3H Methoxy (-OCH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
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Chemical Shift (δ) (ppm) Assignment (Tentative)

~195 Carbonyl Carbon (C=O)

~163 Aromatic C (C-OCH₃ in 4-methoxyphenyl ring)

~138 Aromatic C (C-Cl in 3-chlorophenyl ring)

~132-134 Aromatic CH (3-chlorophenyl ring)

~130-132
Aromatic CH (ortho to C=O in 4-methoxyphenyl

ring)

~128-130 Aromatic C (ipso- to C=O in 3-chlorophenyl ring)

~125-127 Aromatic CH (3-chlorophenyl ring)

~113-115
Aromatic CH (meta to C=O in 4-methoxyphenyl

ring)

~55 Methoxy Carbon (-OCH₃)

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~1650-1670 Strong C=O (Ketone) stretch

~1590-1610 Medium-Strong C=C (Aromatic) stretch

~1250-1270 Strong
C-O (Aryl ether) stretch

(asymmetric)

~1150-1170 Medium
C-O (Aryl ether) stretch

(symmetric)

~1000-1100 Medium C-H (Aromatic) in-plane bend

~700-800 Strong C-Cl stretch

MS (Mass Spectrometry)
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m/z Relative Intensity (%) Assignment

246 High [M]⁺ (Molecular ion with ³⁵Cl)

248 Medium [M+2]⁺ (Isotopic peak for ³⁷Cl)

135 High
[C₇H₇O]⁺ (4-methoxybenzoyl

cation)

111 Medium
[C₆H₄Cl]⁺ (3-chlorophenyl

cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methods are standard for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key

parameters include a spectral width of approximately 16 ppm, a sufficient number of scans

for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 220-250 ppm) is necessary. A significantly larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are

typically required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background

spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Electron Ionization (EI) is a common technique for this type of

molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct

insertion probe on a mass spectrometer can be used.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range

(e.g., 50-500 amu). The ionization energy for EI is typically set at 70 eV.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1

ratio) should be observed for chlorine-containing fragments.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like (3-Chlorophenyl)(4-methoxyphenyl)methanone.

A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic
compound.
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Available at: [https://www.benchchem.com/product/b126724#spectroscopic-data-nmr-ir-ms-
of-3-chlorophenyl-4-methoxyphenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b126724#spectroscopic-data-nmr-ir-ms-of-3-chlorophenyl-4-methoxyphenyl-methanone
https://www.benchchem.com/product/b126724#spectroscopic-data-nmr-ir-ms-of-3-chlorophenyl-4-methoxyphenyl-methanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b126724?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

